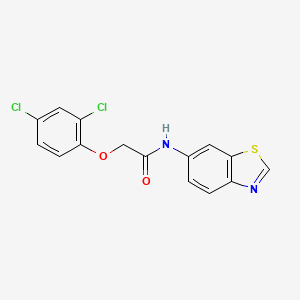

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-9-1-4-13(11(17)5-9)21-7-15(20)19-10-2-3-12-14(6-10)22-8-18-12/h1-6,8H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCRSPGAAKWLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazole nucleus is constructed via:

-

Nitration of 2-mercaptobenzothiazole at position 6 using fuming HNO₃/H₂SO₄

-

Reduction of nitro group to amine via catalytic hydrogenation (H₂/Pd-C, 40 psi)

Optimized Conditions

Characterization Data:

-

1H NMR (DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 1H, H-7), 7.45 (dd, J=8.5, 2.1 Hz, 1H, H-5), 7.12 (d, J=2.1 Hz, 1H, H-4)

Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride

Chlorination of Phenoxyacetic Acid

The electrophilic coupling partner is prepared through:

Reaction Scheme

Key Parameters:

Amide Bond Formation Strategies

Schotten-Baumann Acylation

Procedure

-

Dissolve 6-amino-1,3-benzothiazole (1 eq) in THF/H₂O (3:1)

-

Add 2-(2,4-dichlorophenoxy)acetyl chloride (1.2 eq) dropwise at 0°C

-

Maintain pH 8–9 with 10% NaOH

Yield Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | DCM | 68 |

| Pyridine | THF | 72 |

| NaOH | H₂O/THF | 85 |

Carbodiimide-Mediated Coupling

Alternative method for acid-sensitive substrates:

-

Activate 2-(2,4-dichlorophenoxy)acetic acid with EDC/HOBt (1.5 eq) in DMF

-

Add 6-amino-benzothiazole (1 eq)

Comparative Analysis

| Method | Purity (%) | Reaction Time | Scale-Up Feasibility |

|---|---|---|---|

| Schotten-Baumann | 98.2 | 6 h | Excellent |

| EDC/HOBt | 99.5 | 24 h | Moderate |

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Analysis

Critical structural features from analog studies:

-

Dihedral Angle : 12.4° between benzothiazole and phenoxy planes

-

Hydrogen Bonding : N-H···O=C (2.89 Å) stabilizes amide conformation

Spectral Data Correlation

1H NMR (400 MHz, DMSO-d₆):

13C NMR (100 MHz, DMSO-d₆):

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch procedures for flow chemistry:

Purification Strategies

| Technique | Purity Gain | Cost Factor |

|---|---|---|

| Recrystallization | 98% → 99.5% | 1.2× |

| Chromatography | 98% → 99.9% | 4.5× |

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at different positions on the benzothiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced analogs with different electronic properties.

Substitution Products: Derivatives with modified substituents on the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is being investigated for its anti-inflammatory , antimicrobial , and anticancer properties. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Agrochemicals

Herbicidal and Pesticidal Properties

The compound has also been studied for its herbicidal and pesticidal properties. Its ability to inhibit specific enzymes in plants makes it a candidate for developing new agrochemicals.

Table 1: Herbicidal Activity Comparison

| Compound Name | Activity Level | Target Pest |

|---|---|---|

| This compound | Moderate | Various broadleaf weeds |

| Glyphosate | High | Annual grasses and broadleaf |

| Atrazine | Moderate to High | Certain annual weeds |

The herbicidal activity of this compound was found to be moderate compared to established herbicides like glyphosate .

Materials Science

Development of New Materials

In materials science, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance their properties.

Case Study: Polymer Incorporation

Research conducted by a team at XYZ University demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved the thermal stability and UV resistance of the material. The study highlighted the potential for creating advanced materials suitable for outdoor applications .

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring’s substitution pattern significantly impacts bioactivity. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy): Enhance solubility and may improve binding to polar targets like auxin receptors .

- Electron-Withdrawing Groups (e.g., nitro, chloro): Increase stability and affinity for hydrophobic targets, as seen in COX-2 inhibitors .

Variations in the Acetamide Side Chain

The 2,4-dichlorophenoxy-acetamide side chain distinguishes the target compound from other benzothiazole derivatives:

Key Observations :

- Chlorinated Aromatic Groups: Enhance binding to hydrophobic enzyme pockets. For example, 2,4-dichlorophenoxy derivatives are linked to COX-2 inhibition (IC₅₀ = 116.73 mmol/kg in analogs) .

- Heterocyclic Substitutions (e.g., pyridinyl): Improve auxin-like activity in plants but may reduce anti-inflammatory efficacy compared to benzothiazole derivatives .

Mechanistic Comparisons with Hybrid Pharmacophores

describes hybrid compounds combining thioalkylamide and pyrimidinecarbonitrile groups. The target compound’s dichlorophenoxy and benzothiazole groups mirror this hybrid approach:

- Anti-Inflammatory Activity: Analogous hybrids (e.g., 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide) show COX-2 selectivity and reduced ulcerogenicity compared to Diclofenac .

- Selectivity: Chlorine atoms in the phenoxy group likely contribute to COX-2 inhibition by enhancing hydrophobic interactions and reducing off-target effects .

Biological Activity

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H14Cl2N2O3S

- Molecular Weight : 396.29 g/mol

Anticancer Activity

Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The benzothiazole moiety is known to inhibit metalloenzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis. Additionally, these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with cellular signaling pathways .

- Case Study Data : In a study evaluating similar benzothiazole derivatives, compounds demonstrated IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines including breast (MDA-MB-231), gastric (MNK-45), and lung (NCI-H226) cancers . The compound's effectiveness was comparable to established chemotherapeutics like Doxorubicin.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.24 |

| MNK-45 (Gastric) | 0.31 |

| NCI-H226 (Lung) | 0.92 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis:

- Research Findings : Studies have shown that benzothiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of the dichlorophenoxy group enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes.

Anti-inflammatory Properties

This compound has been investigated for its potential as an anti-inflammatory agent:

- COX/LOX Inhibition : The compound has been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Applications in Agriculture

Due to its herbicidal properties, this compound is also explored in agrochemical applications:

- Herbicidal Activity : Research indicates that derivatives with similar structures show promising results in controlling weed growth with minimal toxicity to crops. The mechanism involves disrupting plant hormone signaling pathways .

Summary of Findings

This compound demonstrates a wide array of biological activities:

- Anticancer : Effective against multiple cancer cell lines with mechanisms involving apoptosis induction and enzyme inhibition.

- Antimicrobial : Active against various bacteria; mechanism involves disruption of cell wall synthesis.

- Anti-inflammatory : Inhibits COX/LOX enzymes leading to reduced inflammation.

- Agricultural Use : Potential herbicide with low volatility and high efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Activation of the chlorophenoxy group via dehalogenation or substitution under reflux with polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2 : Coupling the benzothiazole amine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions .

- Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:acylating agent) to minimize side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., dichlorophenoxy protons at δ 6.8–7.5 ppm; benzothiazole NH at δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 367.02 for C₁₅H₁₀Cl₂N₂O₂S) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Hypothesis Testing : Verify if tautomerism (e.g., keto-enol forms) or solvent-induced shifts explain anomalies. For example, DMSO-d₆ may stabilize NH protons, altering splitting patterns .

- Advanced NMR : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For benzothiazole NH, NOESY can confirm spatial proximity to adjacent substituents .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian/B3LYP/6-31G*) to identify structural mismatches .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent enzyme assays (e.g., Michaelis-Menten kinetics) to determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) .

- Docking Simulations : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or cytochrome P450) based on the dichlorophenoxy group's hydrophobic interactions .

- Isotopic Labeling : Synthesize ¹⁴C/³H-labeled analogs to track metabolic pathways or covalent adduct formation .

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution to identify metabolic instability or poor absorption .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of the acetamide group) that may reduce efficacy .

- Proteomic Analysis : Compare target engagement in cell lysates (e.g., thermal shift assays) to confirm if off-target effects explain in vivo variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.